molecular formula C11H13F3N2O B13713143 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline

4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B13713143
M. Wt: 246.23 g/mol
InChI Key: FTKHTLKGVNEZTJ-UHFFFAOYSA-N
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Description

4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline is an organic compound with a complex structure that includes a methoxyazetidine ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxyazetidine with 2-(trifluoromethyl)aniline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)pyrimidine
  • 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)benzene

Uniqueness

Compared to similar compounds, 4-(3-Methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

4-(3-methoxyazetidin-1-yl)-2-(trifluoromethyl)aniline

InChI

InChI=1S/C11H13F3N2O/c1-17-8-5-16(6-8)7-2-3-10(15)9(4-7)11(12,13)14/h2-4,8H,5-6,15H2,1H3

InChI Key

FTKHTLKGVNEZTJ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)C2=CC(=C(C=C2)N)C(F)(F)F

Origin of Product

United States

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